molecular formula C9H9NaO3 B7823678 sodium;4-ethoxycarbonylphenolate

sodium;4-ethoxycarbonylphenolate

Cat. No.: B7823678
M. Wt: 188.16 g/mol
InChI Key: QYNMSPKSYXPZHG-UHFFFAOYSA-M
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Description

Sodium 4-ethoxycarbonylphenolate (IUPAC name: Sodium 4-(ethoxycarbonyl)phenolate), also known as ethylparaben sodium, is the sodium salt of ethylparaben (ethyl ester of 4-hydroxybenzoic acid). Its molecular formula is C₉H₉NaO₃, with CAS numbers 35285-68-8 and 5026-62-0 . It is widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties. The compound features an ethoxycarbonyl group (-COOCH₂CH₃) attached to the para position of a phenolate ring, stabilized by the sodium cation. Its synthesis typically involves the neutralization of ethylparaben with sodium hydroxide or via reactions involving sodium ethoxide .

Properties

IUPAC Name

sodium;4-ethoxycarbonylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3.Na/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,10H,2H2,1H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNMSPKSYXPZHG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of sodium;4-ethoxycarbonylphenolate involves recombinant DNA technology to produce the monoclonal antibody. The process typically includes the following steps:

    Gene Cloning: The gene encoding the desired antibody is cloned into an expression vector.

    Transfection: The expression vector is introduced into a suitable host cell line, such as Chinese Hamster Ovary (CHO) cells.

    Cell Culture: The transfected cells are cultured in bioreactors under controlled conditions to produce the antibody.

    Purification: The antibody is purified from the culture medium using techniques such as protein A affinity chromatography.

    Characterization: The purified antibody is characterized to ensure its purity, potency, and stability.

Chemical Reactions Analysis

sodium;4-ethoxycarbonylphenolate, being a monoclonal antibody, does not undergo typical small molecule chemical reactions such as oxidation, reduction, or substitution. Instead, its interactions are primarily biological, involving binding to the CD38 antigen on the surface of target cells. This binding can trigger various immune responses, including antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the destruction of the target cells .

Scientific Research Applications

sodium;4-ethoxycarbonylphenolate has several scientific research applications, particularly in the fields of oncology and immunology:

Mechanism of Action

sodium;4-ethoxycarbonylphenolate exerts its effects by binding to the CD38 antigen on the surface of target cells. CD38 is a transmembrane glycoprotein involved in cell adhesion, signal transduction, and calcium signaling. By binding to CD38, sodium;4-ethoxycarbonylphenolate can:

Comparison with Similar Compounds

Structural and Molecular Properties

Sodium 4-ethoxycarbonylphenolate belongs to the paraben family, which includes alkyl esters of 4-hydroxybenzoic acid and their salts. Key structural analogs are listed below:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Functional Groups
Sodium 4-ethoxycarbonylphenolate C₉H₉NaO₃ 35285-68-8 192.16 Ethoxycarbonyl, phenolate
Potassium 4-ethoxycarbonylphenolate C₉H₁₁KO₃ 36457-19-9 206.28 Ethoxycarbonyl, phenolate
Sodium methylparaben C₈H₇NaO₃ 5026-62-0 174.11 Methoxycarbonyl, phenolate
Butylparaben sodium salt C₁₁H₁₃NaO₃ 36457-20-2 216.21 Butoxycarbonyl, phenolate

Key Observations :

  • Alkyl Chain Length : The primary difference lies in the alkyl group (methyl, ethyl, butyl) attached to the carbonyl moiety. Longer chains (e.g., butyl) enhance lipophilicity and antimicrobial potency but reduce water solubility .
  • Cation Type : Sodium salts (e.g., sodium methylparaben) generally exhibit higher water solubility compared to potassium analogs (e.g., potassium ethylparaben) due to cation hydration energy differences .

Solubility and Stability

Compound Water Solubility (g/L) Solubility in Ethanol Stability in Aqueous Solutions
Sodium 4-ethoxycarbonylphenolate 250 (25°C) >500 Stable at pH 4–8
Potassium 4-ethoxycarbonylphenolate 180 (25°C) >500 Stable at pH 5–9
Sodium methylparaben 300 (25°C) >500 Stable at pH 3–8
Butylparaben sodium salt 50 (25°C) 200 Stable at pH 6–10

Analysis :

  • Sodium 4-ethoxycarbonylphenolate shows intermediate solubility between methyl and butyl derivatives, balancing preservative efficacy and formulation compatibility.
  • Potassium salts, while less water-soluble, are preferred in certain organic solvents or buffered systems .

Antimicrobial Activity

Parabens inhibit microbial growth by disrupting membrane integrity and enzyme function. Comparative efficacy data (minimum inhibitory concentration, MIC, in μg/mL):

Compound MIC (E. coli) MIC (S. aureus) MIC (C. albicans)
Sodium 4-ethoxycarbonylphenolate 125 100 150
Sodium methylparaben 200 250 300
Butylparaben sodium salt 50 40 75

Trends :

  • Longer alkyl chains (butyl > ethyl > methyl) enhance antimicrobial potency due to increased membrane permeability .
  • Sodium 4-ethoxycarbonylphenolate offers a balance between solubility and efficacy, making it suitable for moderately polar formulations.

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